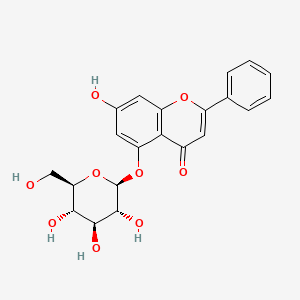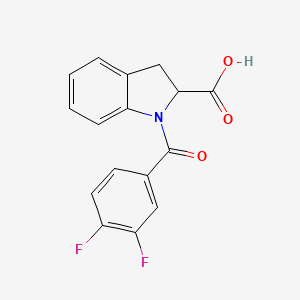![molecular formula C9H19NO2 B1493620 1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol CAS No. 2160511-89-5](/img/structure/B1493620.png)
1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol, commonly known as EHEC, is an organic compound belonging to the cyclobutan-1-ol family. It is a colorless liquid with a mild odor and low volatility. EHEC has a wide range of applications in the scientific and industrial fields due to its unique properties. It is used in synthesis of pharmaceuticals, cosmetics, and other products. In addition, it has been studied for its potential use in medical research and as an ingredient in food products.
Scientific Research Applications
Synthesis and Structural Studies
Research in the field of organic chemistry has led to the synthesis of various compounds structurally related to 1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol. Studies have focused on the efficient synthesis and structural analysis of these compounds, including stereodivergent syntheses of bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002) and oxime derivatives containing cyclobutane rings (Dinçer et al., 2005).
Medicinal Chemistry and Biological Activity
Compounds containing the cyclobutane moiety, similar to 1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol, have shown significant biological activity in medicinal chemistry. For instance, certain derivatives have displayed antibacterial effects (Sarı et al., 2002). Moreover, some cyclobutane-containing compounds have been utilized as intermediates in the synthesis of pharmaceuticals such as nelfinavir, an HIV protease inhibitor (Ikunaka et al., 2002).
Applications in Polymer Science
Research has also been conducted on the use of cyclobutane derivatives in polymer science. For example, the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates have been explored, showing potential applications in creating materials with unique properties (Drujon et al., 1993).
Applications in Coordination Chemistry
Coordination polymers involving cyclobutane derivatives have been synthesized and studied for their properties. These compounds have shown potential in luminescence sensing and selective absorption of dyes, indicating their applicability in various fields including environmental and analytical chemistry (Hu et al., 2015).
properties
IUPAC Name |
1-[[ethyl(2-hydroxyethyl)amino]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-10(6-7-11)8-9(12)4-3-5-9/h11-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDKAVDGBMKCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1(CCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![4-[(1-Benzhydrylazetidin-3-yl)oxy]benzoic acid](/img/structure/B1493591.png)
![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)
